Benzyl 3,3-dimethylbutyrate
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Overview
Description
Benzyl 3,3-dimethylbutyrate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a benzyl group attached to a 3,3-dimethylbutyrate moiety. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3,3-dimethylbutyrate can be synthesized through the esterification of 3,3-dimethylbutyric acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-dimethylbutyrate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities and interactions with enzymes.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar ester structure but with an acetate group instead of 3,3-dimethylbutyrate.
Benzyl benzoate: Contains a benzoate group instead of 3,3-dimethylbutyrate.
Benzyl alcohol: Lacks the ester group, consisting only of a benzyl group attached to a hydroxyl group
Uniqueness
Benzyl 3,3-dimethylbutyrate is unique due to the presence of the 3,3-dimethylbutyrate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61066-88-4 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
benzyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)9-12(14)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
WLTKXQISYPBOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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